1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea is an organic compound notable for its potential applications in medicinal chemistry and material science. With a molecular formula of and a molecular weight of approximately 298.24 g/mol, this compound features both fluorine and urea functional groups, which contribute to its chemical reactivity and biological activity. It is classified as a small molecule with potential therapeutic applications.
This compound is available from various chemical suppliers, including Thermo Scientific Alfa Aesar and Sigma-Aldrich, indicating its relevance in both research and industrial settings. The compound's CAS number is 330796-24-2, which is essential for identification in chemical databases.
1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea falls under the category of urea derivatives. Ureas are organic compounds characterized by the presence of the functional group , which plays a significant role in biological systems and synthetic chemistry.
The synthesis of 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea typically involves the reaction of appropriate aromatic amines with isocyanates or by coupling methods that utilize urea derivatives. A common approach includes:
The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or dimethylformamide to facilitate the reaction while minimizing side products. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea can be depicted as follows:
Fc1ccc(cc1)N(C(=O)N)c2cc(c(c(c2)F)F)F
BOLRZWTVMUHQQU-UHFFFAOYSA-N
1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea can participate in various chemical reactions typical for urea derivatives, including:
Reactions involving this compound are often monitored using chromatographic techniques to assess conversion rates and product formation. Kinetic studies may also be performed to understand the reaction mechanisms better.
The mechanism of action for 1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea in biological systems may involve:
Studies on similar compounds suggest that fluorination can significantly alter pharmacokinetics and bioactivity, potentially leading to increased efficacy in therapeutic applications.
1-(4-Fluorophenyl)-3-[2-(trifluoromethyl)phenyl]urea has several scientific uses, including:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential for further exploration in both academic research and industrial applications.
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6